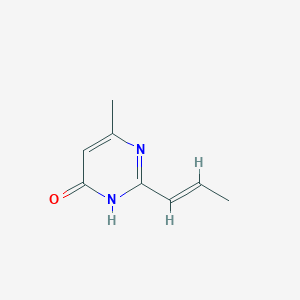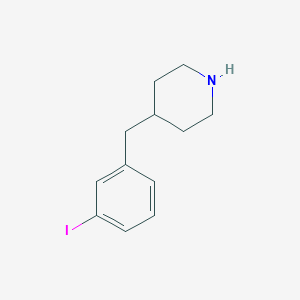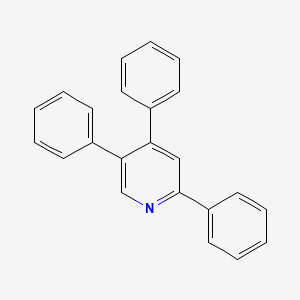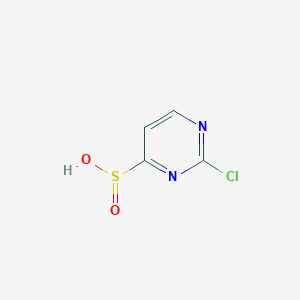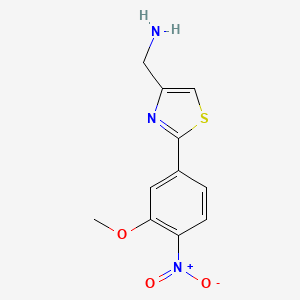
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine is a complex organic compound that features a thiazole ring substituted with a methoxy and nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and nitro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The methoxy group can be introduced via methylation reactions, while the nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted thiazole derivatives .
Applications De Recherche Scientifique
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of (2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (4-Butoxy-3-ethoxyphenyl)methanamine
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring, along with the thiazole ring, makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C11H11N3O3S |
|---|---|
Poids moléculaire |
265.29 g/mol |
Nom IUPAC |
[2-(3-methoxy-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-4-7(2-3-9(10)14(15)16)11-13-8(5-12)6-18-11/h2-4,6H,5,12H2,1H3 |
Clé InChI |
IRZQJFIQOXJBKS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC(=CS2)CN)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
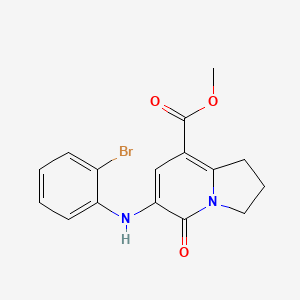

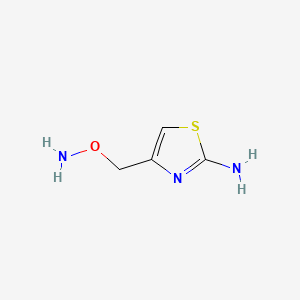
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)
